molecular formula C19H17F3N4O B2708064 1-(4-ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 915924-80-0

1-(4-ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2708064
CAS No.: 915924-80-0
M. Wt: 374.367
InChI Key: LQIUSLAMLQKZJN-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a recognized potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a primary sensor for innocuous coolness and the cooling sensation induced by menthol, but its role extends significantly into pathophysiology, particularly in oncology. This compound is a critical pharmacological tool for investigating the function of TRPM8 in various cancer types. Research indicates that TRPM8 is highly overexpressed in prostate cancer, pancreatic cancer, and other malignancies, where it is implicated in critical processes such as cell proliferation, migration, and survival. By selectively inhibiting TRPM8, this carboxamide derivative allows researchers to dissect the channel's contribution to tumorigenesis and explore its potential as a therapeutic target. Furthermore, beyond its oncological research value, this antagonist is employed in neuropharmacology studies to probe the mechanisms of cold sensation and pathophysiological cold hypersensitivity, providing insights into novel analgesic pathways for chronic pain conditions. Its high selectivity ensures that observed effects can be confidently attributed to TRPM8 blockade, making it an indispensable compound for advancing our understanding of thermosensation and cancer biology.

Properties

IUPAC Name

1-(4-ethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c1-3-13-8-10-14(11-9-13)26-12(2)17(24-25-26)18(27)23-16-7-5-4-6-15(16)19(20,21)22/h4-11H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIUSLAMLQKZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 915924-80-0, is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C19H17F3N4O
  • Molecular Weight : 374.4 g/mol
  • Structure : The compound features a triazole ring, which is known for its diverse biological activities.

Mechanisms of Biological Activity

Research indicates that compounds containing a triazole moiety exhibit various biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The specific biological mechanisms of this compound can be summarized as follows:

  • Inhibition of Enzymatic Activity : Triazole derivatives often act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.
  • Neuroprotective Effects : Studies have shown that certain triazole derivatives can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects by reducing oxidative stress and inflammation in neural cells .
  • Antimicrobial Activity : The presence of trifluoromethyl groups enhances the lipophilicity of the compound, potentially increasing its antimicrobial efficacy against various pathogens.

Neuroprotective Activity

A study highlighted that a related triazole derivative demonstrated significant neuroprotective effects in an Alzheimer's disease model. The compound inhibited Aβ aggregation and reduced reactive oxygen species (ROS) production, contributing to its neuroprotective properties .

Enzyme Inhibition Studies

In vitro studies have shown that triazole derivatives can inhibit AChE with varying potencies. For instance, compounds with similar structures exhibited IC50 values ranging from 0.23 μM to over 200 μM depending on substituents on the phenyl rings . This suggests that structural modifications can significantly influence biological activity.

Case Studies

  • Alzheimer’s Disease Models : In one study involving scopolamine-induced memory impairment in mice, administration of a similar triazole derivative resulted in improved cognitive function and memory retention . This indicates potential therapeutic applications for cognitive disorders.
  • Antimicrobial Efficacy : Another research project tested various triazole derivatives against bacterial strains and found that those with trifluoromethyl substitutions had enhanced activity compared to their non-substituted counterparts .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AChE InhibitionNoncompetitive inhibition
NeuroprotectionReduces ROS and Aβ aggregation
AntimicrobialEnhanced efficacy against pathogens

Comparison with Similar Compounds

Structural and Physicochemical Data Table

Compound Name Key Substituents Molecular Formula LogP* Key Properties Reference
1-(4-Ethylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide 4-Ethylphenyl, 2-CF3-phenyl C19H16F3N4O 3.8† High lipophilicity, electron-deficient N/A
1-(4-Methylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3k) 4-Methylphenyl, quinolin-2-yl C22H18N6O 3.2 Aromatic π-stacking, moderate solubility
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethyl)phenyl]-... () 4-(CF2O)phenyl, 2-CF3-phenyl C18H13F5N4O2 4.1 Enhanced metabolic stability
5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Cyclopropyl, 2-hydroxyethyl C16H19N4O2 1.9 Hydrophilic, likely poor CNS penetration

*Predicted using ChemDraw; †Estimated based on analog data.

Implications for Drug Design

  • Lipophilicity : The ethyl and trifluoromethyl groups make the compound highly lipophilic, favoring oral bioavailability but risking off-target binding.
  • Electron-Deficient Moieties : The trifluoromethyl group may enhance binding to electron-rich enzyme pockets (e.g., kinases) .
  • Metabolic Stability: Fluorine substituents reduce susceptibility to cytochrome P450 oxidation, a advantage over non-halogenated analogs .

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